Stannous gluconate

説明

Historical Perspectives in Inorganic and Bioinorganic Chemical Research

Tin is an element of ancient origin, with its use dating back centuries. libretexts.org In the realm of modern chemistry, it is recognized for its chemical similarity to its neighbors in group 14 of the periodic table, germanium and lead. wikipedia.orgvedantu.com The study of organotin compounds, which are chemical compounds featuring tin-carbon bonds, began in 1849 with Edward Frankland's discovery of diethyltin (B15495199) diiodide. wikipedia.orgwikipedia.org This marked a significant expansion in the field of organometallic chemistry. wikipedia.org

The nomenclature distinguishing tin's oxidation states—"stannous" for the +2 state and "stannic" for the +4 state—is derived from its Latin name, stannum. wikipedia.org While the study of simple inorganic tin salts like stannous chloride is well-established, the investigation into its complexes with polyhydroxy carboxylates such as gluconate is a more recent development, driven by the need to stabilize the stannous ion in various media. The use of stannous salts, particularly stannous chloride, became pivotal in the development of many radiopharmaceuticals, where the stannous ion acts as a crucial reducing agent. sciencepub.net The exploration of stannous gluconate in bioinorganic chemistry is often linked to its applications where the bioavailability of the stannous ion is critical. researchgate.netnih.govnih.gov

Overview of Stannous Species and Their Reactivity in Non-Clinical Systems

Tin (Sn) is a post-transition metal in group 14 of the periodic table. vedantu.com It most commonly exhibits two oxidation states: +2 (stannous) and +4 (stannic). libretexts.orgwikipedia.orgaskiitians.com While the +4 state is slightly more stable, the +2 state is central to the chemistry of this compound. wikipedia.orgvedantu.com The stannous ion (Sn²⁺) possesses a valence electron configuration of 5s²4d¹⁰. mdpi.com

In aqueous solutions, the behavior of the stannous ion is complex. It is highly susceptible to hydrolysis, especially in neutral or hot solutions. wikipedia.orgsciencemadness.org This hydrolysis can lead to the formation of insoluble precipitates. wikipedia.org To prevent this, acidic conditions are often required to maintain the solubility of stannous salts like tin(II) chloride. wikipedia.orglibretexts.org In aqueous environments, Sn(II) can exist as various species depending on the pH, including Sn²⁺(aq) at pH < 2, and various hydroxyl complexes like SnOH⁺, Sn(OH)₂, and [Sn(OH)₃]⁻ at higher pH levels. mdpi.comresearchgate.net

The stannous ion is a potent reducing agent. libretexts.orgguidechem.com It is readily oxidized by atmospheric oxygen, a reaction that can be prevented by storing stannous chloride solutions over metallic tin. wikipedia.orglibretexts.org This reducing capability is demonstrated in its reaction with iron(III) and copper(II) salts, which it reduces to iron(II) and copper(I), respectively. wikipedia.org Stannous chloride also acts as a weak Lewis acid, forming complex ions with ligands like the chloride ion to create species such as [SnCl₄]²⁻. libretexts.org

| Property | Stannous (Tin(II)) | Stannic (Tin(IV)) |

|---|---|---|

| Oxidation State | +2 wikipedia.orgaskiitians.com | +4 wikipedia.orgaskiitians.com |

| Nature | Acts as a strong reducing agent. libretexts.orgguidechem.com | More stable oxidation state. wikipedia.orgvedantu.com |

| Example Chloride | Stannous Chloride (SnCl₂) askiitians.com | Stannic Chloride (SnCl₄) askiitians.com |

| Aqueous Behavior | Prone to hydrolysis and oxidation in aqueous solutions. wikipedia.orgsciencemadness.org | Forms complex ions such as [SnCl₆]²⁻. libretexts.org |

Gluconate Ligand Chemistry and Its Significance in Complexation Phenomena

The gluconate ion is the conjugate base of gluconic acid, an organic acid that occurs naturally from the oxidation of glucose. thinkdochemicals.compatsnap.com Its structure, featuring a six-carbon chain with multiple hydroxyl (-OH) groups and a terminal carboxylate (-COO⁻) group, makes it an excellent chelating agent. patsnap.com Chelation is a process where a ligand binds to a central metal ion at multiple points, forming a stable, ring-like structure known as a chelate. thinkdochemicals.com

Gluconate is a multidentate ligand, meaning it can form several bonds with a single metal ion. acs.org It forms stable, water-soluble complexes with a variety of divalent and trivalent metal ions, including calcium, iron, copper, and aluminum, particularly in alkaline solutions. atamankimya.comjungbunzlauer.com The chelation occurs through coordinate bonds between the metal ion and the electron-donating oxygen atoms of the carboxylate and hydroxyl groups. patsnap.com This ability to sequester metal ions prevents them from forming insoluble precipitates. atamankimya.com

An important characteristic of gluconate is its biodegradability; it is readily broken down by microorganisms, posing little environmental concern compared to synthetic chelating agents like EDTA. thinkdochemicals.compatsnap.comjungbunzlauer.com Gluconate complexes also exhibit remarkable stability across a range of pH levels and temperatures. thinkdochemicals.com This robust chelating power has led to its extensive use as a sequestering agent in various academic and industrial contexts. acs.org

| Property | Description |

|---|---|

| Origin | Derived from the oxidation of glucose to form gluconic acid. thinkdochemicals.com |

| Function | Multidentate chelating agent that sequesters metal ions. acs.orgatamankimya.com |

| Binding Sites | Forms coordinate bonds via oxygen atoms in its carboxylate and hydroxyl groups. patsnap.com |

| Chelated Metals | Forms stable complexes with Ca²⁺, Fe³⁺, Cu²⁺, Al³⁺, and other heavy metals. atamankimya.comjungbunzlauer.com |

| Key Features | Highly soluble in water, non-toxic, and readily biodegradable. jungbunzlauer.com |

Rationale for Advanced Academic Investigation of this compound Complexes

The academic interest in this compound stems from the chemical challenges and opportunities presented by the interaction between the stannous ion and the gluconate ligand. The primary rationale for investigation is the stabilization of the Sn(II) ion. Given the propensity of Sn(II) to hydrolyze and oxidize in aqueous solutions, strong complexing agents are required to maintain its stability and bioavailability. nih.govnih.gov Gluconate, as a powerful chelating agent, can form a stable complex with the stannous ion, effectively protecting it from these degradation pathways. researchgate.netnih.gov

Understanding the stoichiometry and stability constants of metal-gluconate complexes is a subject of significant research. lboro.ac.ukresearchgate.netcore.ac.uk Studies on this compound contribute to the broader field of coordination chemistry by providing insights into the bonding and structural properties of complexes formed between a p-block metal ion and a polyhydroxy carboxylate ligand. Research has explored the formation of various tin(II) hydroxocarboxylate complexes, analyzing their thermodynamic stability and the influence of other ions on their formation. researchgate.netresearchgate.net Such fundamental studies are crucial for controlling the speciation of tin(II) in solution, which is essential for its effective use in various applications, from electrodeposition of tin alloys to its inclusion in oral care formulations from a materials science perspective. researchgate.netresearchgate.net The chelation by gluconate is key to delivering bioavailable stannous ions in aqueous systems. nih.govresearchgate.net

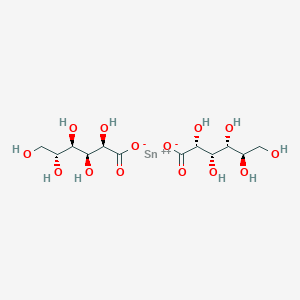

Structure

3D Structure of Parent

特性

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;tin(2+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O7.Sn/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUJRAYMVVJDMG-IYEMJOQQSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Sn+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Sn+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O14Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

526-95-4 (Parent) | |

| Record name | Stannous gluconate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035984191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

509.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35984-19-1 | |

| Record name | Stannous gluconate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035984191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Gluconic acid, tin(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | STANNOUS GLUCONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XYT9960ZBM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Stannous Gluconate Derivatization

Classical Synthesis Routes for Stannous Gluconate Production

Traditional methods for producing this compound often involve straightforward chemical reactions in solution or in the solid state.

A prominent method for the synthesis of this compound involves a solution-phase reaction followed by precipitation. google.com This technique typically utilizes solid glucono-δ-lactone and stannous oxide as the primary reactants. google.com The process commences with the dissolution and reaction of these materials in an aqueous medium, such as distilled water, under controlled temperature and stirring. google.com To prevent the oxidation of the stannous ion (Sn²⁺), the reaction is often carried out under an inert atmosphere, for instance, by introducing nitrogen gas. google.com

Following the reaction, the resulting solution is concentrated, commonly through vacuum distillation, to increase the product's concentration. google.com The this compound is then precipitated by adding a suitable anti-solvent, such as ethanol (B145695) or methanol (B129727). google.com The precipitated crude product is subsequently purified by washing with the same alcohol and then dried under vacuum to yield the final this compound product with a purity that can exceed 96%. google.com

| Parameter | Condition |

|---|---|

| Reactants | Solid glucono-δ-lactone and stannous oxide |

| Solvent | Distilled water |

| Atmosphere | Nitrogen protection |

| Stirring Speed | 50–200 r/min |

| Concentration Conditions | Vacuum degree of 0.06–0.1 MPa, Temperature of 40–50°C |

| Precipitating Agent | Ethanol or Methanol |

| Drying Conditions | Vacuum degree of 0.08–0.1 MPa, Temperature of 35–60°C |

While solution-phase synthesis is well-documented, information regarding the solid-state synthesis of this compound is not prevalent in the reviewed scientific literature. Solid-state reactions, often induced by mechanical force (mechanochemistry) or high temperatures, can offer advantages such as the absence of solvents and potentially different product polymorphs. Mechanochemical methods, for example, utilize grinding or milling to initiate chemical reactions between solid reactants. rsc.org This approach has been successfully employed for the solvent-free synthesis of various metal complexes, presenting a more environmentally friendly alternative to traditional solvent-based methods. rsc.orgwku.edu Although specific examples for this compound are scarce, this pathway remains a theoretical possibility for its production.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts are being directed towards developing more sustainable and environmentally benign methods for chemical synthesis.

Solvent-free synthesis is a key area of green chemistry, aiming to reduce the environmental impact associated with the use of volatile organic compounds. As mentioned in the context of solid-state reactions, mechanochemistry provides a viable route for the solvent-free synthesis of metal complexes. rsc.orgwku.edu By grinding the solid reactants together, chemical transformations can be achieved without the need for a solvent medium. This technique minimizes waste and can lead to shorter reaction times and increased energy efficiency. wku.edu While the direct application of this method to this compound synthesis is not widely reported, it represents a promising green alternative to conventional solution-based methods.

Catalyst-assisted synthesis offers another avenue for greener chemical processes by enabling reactions to occur under milder conditions, with higher selectivity and efficiency. For the production of gluconate salts, various catalytic systems have been explored, primarily for the oxidation of glucose to gluconic acid, a precursor for gluconate salts. davidpublisher.com

One approach involves the use of heterogeneous non-metal catalysts, such as methylene (B1212753) blue derivatives, for the oxidation of glucose to form sodium gluconate. davidpublisher.com These catalysts can be recycled and reused, reducing waste and operational costs. davidpublisher.com Another catalytic route employs metal-based catalysts, such as bismuth-promoted palladium on carbon (Bi-Pd/C), for the oxidation of glucose. davidpublisher.com Furthermore, enzymatic catalysis, utilizing enzymes like glucose oxidase, presents a highly specific and efficient method for the production of gluconic acid and its subsequent conversion to metal gluconates. ajol.info While these catalytic methods have been predominantly studied for the synthesis of other metal gluconates, they highlight the potential for developing catalyst-assisted routes for the production of this compound.

| Catalyst Type | Example | Precursor | Product |

|---|---|---|---|

| Heterogeneous Non-Metal | Methylene Blue Derivatives davidpublisher.com | Glucose | Sodium Gluconate |

| Enzymatic | Glucose Oxidase ajol.info | Glucose | Metal Gluconates (e.g., Calcium, Sodium, Zinc) |

Synthesis of this compound Analogues and Structural Modification

The synthesis of analogues of this compound, where the stannous ion is replaced by other metal ions, is well-established. These metal gluconates are typically prepared through two main methods: double decomposition and direct reaction.

In the double decomposition method, a soluble metal salt (e.g., metal sulfate) is reacted with a gluconate salt (e.g., calcium gluconate). ajol.info This results in the precipitation of an insoluble salt (e.g., calcium sulfate), leaving the desired metal gluconate in solution, from which it can be crystallized. ajol.info

The direct method involves the reaction of gluconic acid with a metal carbonate, oxide, or hydroxide. ajol.infogoogle.com For instance, zinc gluconate can be synthesized by reacting gluconic acid with zinc oxide. google.com This approach is straightforward and avoids the formation of inorganic salt byproducts.

The synthesis of various metal gluconates, including those of calcium, zinc, sodium, potassium, and iron, has been reported through these methods. ajol.infoscispace.com However, the scientific literature provides limited information on the structural modification of the gluconate ligand itself to create derivatives of this compound.

Ligand Exchange Strategies

The synthesis of this compound is fundamentally centered on the principle of ligand exchange, where the gluconate ion acts as a chelating ligand, displacing other, more weakly associated ligands from the coordination sphere of the tin(II) cation. This process leverages the strong affinity of the carboxylate and multiple hydroxyl groups of the gluconate molecule for the Sn(II) ion. patsnap.com In typical synthetic preparations, a tin(II) salt, such as stannous oxide, is reacted with a source of gluconate, like glucono-δ-lactone (which hydrolyzes to gluconic acid in situ). google.com

The gluconate anion is a versatile ligand capable of forming stable chelate rings with metal ions. The chelation process involves the formation of coordinate bonds between the Sn(II) ion and the electron-donating oxygen atoms from both the carboxylate group (-COO⁻) and the hydroxyl groups (-OH) along the gluconate backbone. patsnap.com This multidentate coordination results in a thermodynamically stable complex. The coordination environment around the Sn(II) ion is characteristically asymmetric due to the presence of a stereochemically active 5s² lone pair of electrons. nih.govresearchgate.net This leads to distorted coordination geometries in tin(II) carboxylate complexes. nih.govrsc.orgresearchgate.net

The formation of this compound can be represented as a displacement reaction where the gluconate ligand (L) replaces ligands such as water (H₂O) or oxide (O²⁻) coordinated to the tin(II) center:

[Sn(X)n] + m(Gluconate) → [Sn(Gluconate)m] + nX

(Where X represents the initial ligand)

This ligand exchange strategy is crucial for forming the stable this compound chelate, which is noted for its ability to keep the tin(II) ion in its divalent state and improve the performance of formulations, such as in electroplating, where gluconate complexes with Sn(II) ions to enhance the coating effect. google.com

Incorporation into Hybrid Material Systems

The derivatization of this compound extends to its potential incorporation into hybrid material systems, particularly in the burgeoning field of metal-organic frameworks (MOFs). MOFs are coordination polymers constructed from metal ions or clusters (nodes) linked together by organic ligands (linkers). wikipedia.orgrsc.orgnih.gov The fundamental components of this compound—a divalent metal cation (Sn²⁺) and a polyfunctional carboxylate ligand (gluconate)—make it a candidate for designing novel hybrid materials.

Carboxylate-based MOFs are a major subclass of these materials, valued for their potential in applications like gas storage and catalysis. wikipedia.orgsemanticscholar.org In a hypothetical this compound-based hybrid system, the Sn(II) centers could serve as the metal nodes. The gluconate ligand, with its carboxylate head and multiple hydroxyl groups, could act as the organic linker, potentially coordinating with multiple tin centers to build a three-dimensional framework. The flexibility and multiple coordination sites of the gluconate ligand could give rise to unique network topologies.

While specific research on MOFs constructed directly from this compound is not widely documented, the principles of MOF chemistry support its potential. The synthesis of such materials would likely involve solvothermal methods, where this compound or its precursor components are reacted under controlled temperature and pressure to facilitate the crystallization of the extended framework. nih.govmdpi.com The resulting hybrid material would combine the properties of the inorganic tin node with the organic nature of the gluconate linker, potentially yielding materials with tailored porosity, stability, and functional properties.

Purification and Isolation Techniques for Research-Grade this compound

The isolation and purification of this compound to a research-grade level (typically >96% purity) is critical for ensuring its efficacy and stability in specialized applications. google.com A common and effective methodology involves precipitation, washing, and vacuum drying, which separates the desired product from unreacted starting materials and soluble impurities. google.com

Following the initial synthesis reaction, which is often conducted in an aqueous medium, the reaction mixture is typically concentrated to increase the yield of the subsequent precipitation step. The crude this compound is then precipitated by introducing a solvent in which it has low solubility, such as ethanol or methanol. google.com This step effectively separates the this compound salt from water-soluble byproducts.

The resulting crude solid is then subjected to a series of washing steps. Anhydrous ethanol is frequently used as the washing solvent to remove any remaining impurities without dissolving a significant amount of the product. google.com This washing stage is often repeated multiple times to maximize purity.

The final and crucial step is the drying of the purified solid under controlled conditions to remove residual solvents and moisture without causing thermal decomposition. Vacuum drying at a moderately elevated temperature is the preferred method. This technique allows for efficient solvent removal at temperatures low enough to preserve the chemical integrity of the this compound. A Chinese patent details a specific process where the product is vacuum dried to achieve a purity of over 96%, with a final tin content between 35% and 39%. google.com

The table below summarizes typical parameters for the purification and isolation of research-grade this compound as derived from established laboratory procedures. google.com

| Purification Step | Parameter | Value/Description | Purpose |

|---|---|---|---|

| Precipitation | Solvent | Ethanol or Methanol | To precipitate crude this compound from the aqueous reaction mixture. |

| Process | The concentrated reaction liquid is added to the solvent and stirred. | Induces crystallization/precipitation of the product. | |

| Washing | Solvent | Anhydrous Ethanol | To remove residual impurities from the crude product. |

| Frequency | 2 to 5 times | Ensures high purity of the final product. | |

| Vacuum Drying | Vacuum Pressure | 0.08 - 0.1 MPa | Lowers the boiling point of residual solvents for efficient removal. |

| Temperature | 35 - 60 °C | Provides sufficient energy for drying without causing thermal degradation. | |

| Drying Time | 3 - 16 hours | Ensures complete removal of volatile components. | |

| Final Product | Purity | > 96% | Characterization of research-grade this compound. |

| Tin Content (Mass %) | 35% - 39% |

Advanced Spectroscopic and Analytical Characterization

Spectroscopic Probes for Stannous Gluconate Structure Elucidation

Spectroscopic methods offer non-destructive ways to identify and characterize this compound by analyzing its interaction with electromagnetic radiation or its nuclear properties.

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is fundamental for identifying the functional groups present in this compound and confirming the presence of the gluconate ligand plos.orgnih.govdiva-portal.orgmdpi.com. FTIR spectroscopy analyzes the absorption of infrared radiation by molecular vibrations, generating a unique spectral fingerprint for the compound. Characteristic absorption bands associated with the hydroxyl (-OH), carbonyl (C=O), and various C-O and C-C stretching and bending modes of the gluconate moiety can be identified plos.orgnih.govdiva-portal.orgmdpi.com. Changes in these bands upon complexation with stannous ions can indicate coordination and alterations in the electronic environment of the ligand. Raman spectroscopy, which measures the inelastic scattering of light, complements FTIR by providing information on molecular vibrations, particularly those involving symmetric stretching and bending modes that may not be strongly IR active thermofisher.comamericanpharmaceuticalreview.comresearchgate.netnih.gov. The combination of these techniques offers a robust method for qualitative identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Tin Species

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing the 119Sn nucleus, is a powerful tool for elucidating the structure and electronic state of tin-containing compounds northwestern.eduacademie-sciences.frhuji.ac.il. 119Sn NMR is highly sensitive and provides a wide chemical shift range, making it excellent for characterizing different tin environments. The chemical shift (δ) of the 119Sn nucleus is highly dependent on the electronic environment, including the oxidation state and coordination number of the tin atom. For Sn(II) compounds, which possess a stereochemically active lone pair of electrons, characteristic downfield chemical shifts are typically observed compared to Sn(IV) species rsc.org. Coupling constants (e.g., 119Sn-1H, 119Sn-13C) also provide valuable structural information by revealing connectivity and bond strengths northwestern.eduacademie-sciences.fr.

Table 3.1.2: Typical 119Sn NMR Chemical Shift Ranges for Tin(II) Compounds

| Tin Species/Environment | Typical 119Sn Chemical Shift (ppm) | Reference |

| Sn(II) (general) | -100 to -300 | northwestern.eduacademie-sciences.frrsc.org |

| Sn(II) with lone pair | -189 to -230 | rsc.orgresearchgate.net |

| Sn(II) in specific complexes | e.g., -750 (for SnF₂) | nih.gov |

Note: Chemical shifts are highly dependent on the specific ligands and coordination environment. Values are approximate and intended for general comparison.

X-ray Absorption Spectroscopy (XAS) for Oxidation State and Local Structure

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the electronic structure and local atomic environment of an atom. XAS encompasses two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) researchgate.netpolymtl.castanford.eduyoutube.com.

XANES: The XANES region, occurring at energies immediately above the absorption edge, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. For this compound, XANES analysis of the tin K-edge can directly determine whether tin is in the Sn(II) oxidation state, distinguishing it from Sn(IV) species. The position and shape of the absorption edge and pre-edge features provide quantitative information about the electronic configuration and bonding polymtl.castanford.edursc.org.

EXAFS: The EXAFS region, extending to higher energies, probes the local atomic structure around the absorbing tin atom. By analyzing the oscillations in the absorption spectrum, EXAFS can determine the distances to neighboring atoms, their coordination numbers, and the degree of disorder (Debye-Waller factor) researchgate.netpolymtl.cayoutube.commpg.denih.gov. This allows for the characterization of the immediate coordination shell of the tin ion within the this compound complex, providing insights into the Sn-O bond lengths and the coordination geometry. XAS is particularly valuable for characterizing amorphous materials or complex solutions where long-range order is absent polymtl.ca.

Mössbauer Spectroscopy for Tin Environments

Mössbauer spectroscopy, specifically using the 119Sn isotope, is highly sensitive to the local electronic and structural environment of tin atoms rsc.orgnih.govrsc.orgaip.orgaip.org. The technique measures the resonant absorption of gamma rays by 119Sn nuclei, yielding parameters that reflect the electronic state and bonding. The two primary parameters are the Isomer Shift (IS) and Quadrupole Splitting (QS).

Isomer Shift (IS): This parameter is directly related to the electron density at the nucleus and is highly sensitive to the oxidation state of tin. For Sn(II) compounds, the isomer shift is generally larger than for Sn(IV) compounds due to the presence of the non-bonding 5s² lone pair, which increases the s-electron density at the tin nucleus.

Quadrupole Splitting (QS): This parameter arises from the interaction between the nuclear quadrupole moment and the electric field gradient (EFG) at the nucleus, which is influenced by the symmetry of the electronic environment. A significant QS indicates a non-cubic symmetry, often due to the lone pair or asymmetric coordination.

Mössbauer spectroscopy has been used to study various tin compounds, including alloys and complexes, providing detailed information about the tin environments. For Sn(II) species, particularly those with a lone pair and asymmetric coordination, characteristic Mössbauer parameters are observed rsc.org.

Table 3.1.4: Typical 119Sn Mössbauer Parameters for Tin(II) Compounds

| Tin Species/Environment | Typical Isomer Shift (IS) (mm/s) | Typical Quadrupole Splitting (QS) (mm/s) | Reference |

| Sn(II) (general) | ~3.5 - 4.0 | ~1.0 - 2.0 | nih.govrsc.orgaip.org |

| Sn(II) with lone pair | ~3.5 - 4.5 | ~1.5 - 2.5 | rsc.org |

Note: Values are relative to a standard source (e.g., SnO₂ or BaSnO₃) and can vary significantly based on the specific compound and experimental conditions.

Chromatographic Separations and Detection Methods

Chromatographic techniques are essential for separating this compound from other components in a sample and for its quantitative determination.

High-Performance Liquid Chromatography (HPLC) with Specialized Detection

High-Performance Liquid Chromatography (HPLC) offers versatile methods for the analysis of this compound and its constituent gluconate anion.

Ion Chromatography (IC): Ion chromatography is particularly well-suited for separating ionic species like gluconate. Methods employing ion-exchange columns, often coupled with suppressed conductivity detection or pulsed amperometric detection (PAD), are effective for the quantitative determination of gluconate drugfuture.comchrom-china.comresearchgate.netnih.gov. PAD is a highly sensitive detection method for carbohydrates and organic acids like gluconate, which lack a strong UV chromophore. Ion-exclusion chromatography with direct conductivity detection has also been utilized for gluconate analysis metrohm.com.

Reversed-Phase HPLC (RP-HPLC): While primarily used for organic molecules, RP-HPLC can be adapted for the analysis of certain ionic species or their derivatives, often employing ion-pairing agents or specialized columns researchgate.netsielc.comsielc.com. For instance, RP-HPLC with UV detection has been used to separate related compounds like chlorhexidine (B1668724) gluconate researchgate.netsielc.com. Methods for stannous ions themselves might involve pre-column derivatization or specialized detection methods like inductively coupled plasma mass spectrometry (ICP-MS) if coupled with HPLC.

The choice of chromatographic method and detector depends on the specific analytical challenge, such as separating stannous ions from gluconate, or quantifying trace amounts of this compound in complex matrices.

Compound Name List:

this compound

Tin(II)

Gluconate

Sn(II)

Sn(IV)

Tin

Ion Chromatography for Gluconate Moiety Analysis

Ion chromatography (IC) is a powerful technique for the separation and quantification of ionic species in solution, making it suitable for analyzing the gluconate anion within this compound or its solutions. A developed two-dimensional ion chromatography method, utilizing valve switching technology, allows for the concurrent determination of inorganic anions and gluconate chrom-china.comnih.gov. This method employs suppressed conductivity detection for inorganic anions (such as chloride, nitrite, sulfate (B86663), and nitrate) and pulsed amperometric detection (PAD) for gluconate chrom-china.com. The separation typically involves anion analysis columns like Ionpac AG18 and AS18 in the first dimension, followed by enrichment on an AG15 column and detection with PAD in the second dimension chrom-china.comnih.gov. This approach provides good linearity, accuracy, and precision for gluconate quantification, with reported linear relationships for concentrations between 0.0856-4.2825 mg/L and relative standard deviations (RSDs) for peak areas between 1.05%-1.94% nih.gov.

Mass Spectrometry Techniques for Complex Characterization

Mass spectrometry (MS) techniques are indispensable for determining the molecular weight and structural information of compounds, as well as identifying species in complex mixtures. For this compound, MS can provide insights into its molecular structure and interactions with other species.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique widely used for analyzing polar molecules and metal complexes in solution nih.govaocs.orgacs.org. It is particularly effective for compounds like gluconates and their metal complexes, allowing for the detection of molecular ions and adducts. Studies on related metal gluconates, such as magnesium gluconate, have shown the formation of pseudo-molecular ions including deprotonated molecular ions ([M-H]⁻), dimer ions ([2M-H]⁻), and dimer ion pairs with sodium ([2M-2H+Na]⁻) researchgate.net. ESI-MS has also been employed to study the complexation of calcium(II) with gluconate, revealing mass spectra of acidified gluconate samples that indicate the presence of various species mpg.deresearchgate.net. In the context of this compound, ESI-MS can identify the intact molecule and potentially characterize its complexes with other ligands or its degradation products by analyzing characteristic isotopic patterns of tin acs.orgresearchgate.net. Research involving stannous ions in conjunction with proteins and gluconate has utilized ESI-MS to characterize the resulting proteome plos.orgplos.org.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis

Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive technique for determining the elemental composition of a sample. While direct applications of ICP-MS specifically for this compound are not extensively detailed in the provided literature, it is the standard method for quantifying the elemental content of metals. For this compound, ICP-MS would be employed to accurately determine the concentration and isotopic distribution of tin (Sn). Elemental analysis of this compound has reported approximate elemental composition values, such as Carbon (C): 23.59%, Hydrogen (H): 3.40%, and Oxygen (O): 36.02% google.com. ICP-MS would complement these analyses by providing precise quantification of the metallic component.

Electrochemical Methods for Redox Behavior Analysis

Electrochemical methods are essential for understanding the redox properties and reaction mechanisms of this compound, particularly its role in electrodeposition and complexation.

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a potent electrochemical technique used to study the redox behavior of electroactive species by sweeping the electrode potential linearly between two limits and monitoring the resulting current wikipedia.org. In the context of this compound, CV has been extensively used to investigate the electrodeposition of tin from gluconate-containing solutions researchgate.netpeacta.orgias.ac.insoton.ac.ukbas.bgmocedes.orgscience.govtandfonline.comtandfonline.commedjchem.comsemanticscholar.org. These studies reveal that gluconate ions play a significant role in complexing Sn(II) ions, influencing their reduction potentials and reaction kinetics peacta.orgsoton.ac.uktandfonline.com. For instance, in neutral pH gluconate solutions, the electroactive species has been identified as Sn(GH⁴⁺) peacta.org. CV studies can also indicate the mechanism of deposition, such as instantaneous nucleation scientific.net, and the influence of pH and other co-ions on the electrochemical process researchgate.netpeacta.orgtandfonline.comtandfonline.com. Voltammetric measurements have also been used to determine the formation of specific tin-gluconate species, like SnGluc⁺ and Sn(OH)Gluc researchgate.netacs.org.

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a method used to determine the formation constants of metal-ligand complexes by monitoring the change in electrode potential as a function of titrant addition. For this compound, potentiometric titrations, often coupled with calorimetric measurements, are employed to quantify the stability of complexes formed between Sn²⁺ ions and gluconate anions researchgate.netacs.org. These studies aim to identify and characterize species such as SnGluc⁺, Sn(Gluc)₂, and Sn(OH)Gluc, and to determine their formation constants at various ionic strengths and temperatures researchgate.netacs.org. The formation constants are critical for understanding the speciation of tin in solution and its behavior in electrochemical processes researchgate.netacs.orgnih.gov. For example, the formation constant for the SnGluc⁺ species has been reported to be higher than that for the corresponding zinc species researchgate.netacs.org.

Mechanistic Investigations of Stannous Gluconate Interactions Non Clinical/non Safety Focused

Chelation and Complexation Dynamics with Other Metal Ions (In Vitro Studies)

Gluconate, and by extension stannous gluconate, functions as a chelating agent, capable of forming stable complexes with a variety of metal ions. This property is crucial for stabilizing metal ions in solution and influencing their reactivity. In vitro studies have demonstrated that gluconate can complex polyvalent cations, including calcium, aluminum, iron, copper, and tin itself nih.govacs.orgmdpi.comresearchgate.netresearchgate.netresearchgate.net.

Table 1: Chelation of Metal Ions by Gluconate

| Metal Ion | Chelating Agent | Notes on Interaction/Complex Formation | Source(s) |

| Ca(II) | Gluconate | Forms complexes, chelator | nih.gov |

| Sn(II) | Gluconate | Forms complexes, stabilizer for Sn(II) | nih.govacs.orgresearchgate.netgoogle.comnih.govresearchgate.netgoogle.com |

| Al(III) | Gluconate | Forms stable chelates | mdpi.comresearchgate.netatamanchemicals.com |

| Fe(III) | Gluconate | Forms stable chelates | mdpi.comatamanchemicals.com |

| Cu(II) | Gluconate | Forms stable chelates | mdpi.comresearchgate.netatamanchemicals.com |

| Mg(II) | Gluconate | Forms stable chelates | mdpi.comatamanchemicals.com |

Cellular Uptake and Intracellular Localization in Non-Mammalian or Model Organisms (e.g., Yeast, Bacteria, Plant Cells)

The transport of molecules across cellular membranes is a fundamental biological process, and understanding how compounds like this compound or its constituent ions interact with these systems is key. Research has explored various transport mechanisms in bacteria and other model organisms, providing insights into how such compounds might enter cells.

Membrane Transport Mechanisms

Cellular uptake of molecules occurs through several mechanisms, including passive diffusion, facilitated diffusion, active transport, and group translocation. Bacterial cell membranes, typically phospholipid bilayers embedded with proteins, regulate the passage of substances libretexts.orgpressbooks.pub. Gluconate, as a sugar acid, is known to be transported by specific systems in bacteria. For instance, Escherichia coli utilizes proton co-transport mechanisms for gluconate uptake, driven by the proton motive force annualreviews.org. Other bacterial species, such as S. Typhimurium, show up-regulated genes involved in gluconate transport under certain conditions, suggesting regulated uptake pathways plos.org.

Active transport systems, which require cellular energy, are crucial for moving molecules against their concentration gradients or for efficient uptake of specific nutrients libretexts.orgpressbooks.pub. These systems often involve transporter proteins, which can be uniporters, symporters, or antiporters pressbooks.pub. Group translocation, such as the phosphotransferase system, involves chemical modification of the molecule upon entry, aiding in its transport and subsequent metabolism libretexts.org. Furthermore, TonB-dependent transporters are specialized systems in Gram-negative bacteria that facilitate the uptake of molecules requiring energy transfer from the inner membrane annualreviews.org. The regulation of gluconate transport itself is complex, involving transcriptional control of transporter genes, post-translational modifications of transport proteins, and allosteric regulation by cellular metabolites ontosight.ai.

Table 2: Gluconate Transport Mechanisms in Bacteria

| Organism/System | Transport Mechanism | Key Features/Regulation | Source(s) |

| Escherichia coli | Proton co-transport | Driven by proton motive force, 3-deoxy-2-oxo-d-gluconate transport | annualreviews.org |

| S. Typhimurium | Upregulated transport | Genes for gluconate transport up-regulated in macrophages | plos.org |

| General Bacterial Transport | Active Transport | Energy-dependent, uses transporter proteins (uniporter, symporter, antiporter) | libretexts.orgpressbooks.pub |

| General Bacterial Transport | Group Translocation | Molecule chemically modified upon entry, e.g., phosphotransferase system | libretexts.org |

| General Bacterial Transport | TonB-dependent Transport | Energy-dependent uptake via TonB-ExbBD motor complex | annualreviews.org |

| General Regulation | Transcriptional, Post-translational, Allosteric | Affects gluconate transport protein activity and stability | ontosight.ai |

Organelle Specificity

Studies utilizing model organisms like yeast have explored the intracellular localization of proteins, providing a framework for understanding how molecules might accumulate in specific cellular compartments nih.govnih.gov. Yeast, for example, can be used to investigate protein targeting to organelles such as the nucleus, endoplasmic reticulum, and mitochondria nih.govnih.gov. While direct evidence for the specific organelle localization of this compound within non-mammalian cells is not detailed in the provided search results, the general mechanisms of cellular uptake and the existence of organelle-specific targeting pathways in these model organisms are well-established nih.govnih.gov. Research into yeast metabolism also identifies gluconate as an intracellular metabolite, indicating its presence and processing within the cell researchgate.net.

This compound's Role in Biomineralization Processes (Non-Clinical)

Biomineralization, the process by which living organisms produce minerals, is fundamental to the formation of structures like bone, teeth, and shells. In a non-clinical context, this compound plays a significant role in dental remineralization, a process that mimics natural biomineralization to repair tooth enamel. Stannous fluoride (B91410) (SnF₂), often formulated with gluconate as this compound, is recognized for its efficacy in preventing demineralization and promoting remineralization of tooth enamel wikipedia.orgmdpi.com.

The mechanism involves the stannous ion (Sn²⁺) converting the tooth mineral hydroxyapatite (B223615) into fluorapatite, a more acid-resistant form, and facilitating the formation of fluoride-containing apatite within the tooth structure wikipedia.orgmdpi.com. Furthermore, in the presence of fluoride, stannous ions can form tin-rich precipitates on the enamel surface, which provide a barrier against erosive challenges researchgate.net. This compound is utilized in oral care products as a source of bioavailable stannous ions, where the gluconate moiety stabilizes the Sn²⁺ ions, ensuring their effectiveness in these remineralization and anti-erosion applications nih.govresearchgate.netnih.govgoogle.com. This application highlights this compound's contribution to biomimetic processes that aim to restore or enhance mineralized tissue integrity.

Table 3: this compound in Biomineralization Contexts

| Process/Application | Role of this compound/Stannous Ions | Mechanism | Source(s) |

| Dental Remineralization | Promotes remineralization, prevents demineralization | Conversion of hydroxyapatite to fluorapatite, formation of fluoride-containing apatite; formation of tin-rich precipitates on enamel | researchgate.netwikipedia.orgmdpi.com |

| Enamel Erosion Prevention | Forms protective layer/precipitates | Tin-rich precipitates resist erosive challenges | researchgate.net |

| Oral Care Formulations | Source of bioavailable stannous ions | Stabilizes Sn(II) for efficacy in toothpaste | nih.govresearchgate.netnih.govgoogle.com |

Compound Name List:

this compound

Gluconate

Stannous ions (Sn²⁺)

Stannous fluoride (SnF₂)

Calcium (Ca)

Aluminum (Al)

Iron (Fe)

Copper (Cu)

Tin (Sn)

Nitrate

Hydroxyapatite

Fluorapatite

Applications of Stannous Gluconate in Materials Science and Industrial Processes

Role in Surface Chemistry and Coating Technologies

Stannous gluconate plays a significant role in modifying and protecting surfaces, particularly in the areas of metal plating and corrosion prevention.

This compound is a key component in electrolytes for the electrodeposition of tin and its alloys. researchgate.net Gluconate acts as a complexing agent for Sn(II) ions over a wide pH range, which is beneficial for achieving smooth, dense, and uniform tin coatings. researchgate.netgoogle.com The use of gluconate-containing baths, often based on sulfate (B86663) salts, helps to improve the throwing power of the plating solution and the current efficiency of the deposition process. google.com The complexation of Sn(II) by gluconate is a critical factor in enhancing the quality of the electroplated layer. google.com Patents have disclosed compositions for electrolytic solutions containing this compound for the selective deposition of tin or tin alloy films on composite substrates. google.com

The gluconate anion itself has properties that are beneficial for corrosion inhibition. Sodium gluconate, a related compound, is known to chelate calcium and other di- and trivalent metal ions, which is useful in preventing and removing scale from metal surfaces. davidpublisher.com This sequestering ability, particularly for iron over a broad pH range, is exploited in various industrial cleaning and surface treatment applications. davidpublisher.com The mechanism of corrosion inhibition by this compound likely involves the formation of a protective film on the metal surface. The stannous ions can deposit on the surface, while the gluconate can chelate with metal ions from the substrate, creating a stable, passivating layer that prevents further corrosive attack. This dual action makes this compound an effective component in formulations designed to protect materials from degradation.

This compound in General Chemical Synthesis and Reagent Development

This compound, a salt of tin(II) and gluconic acid, serves as a versatile compound in chemical synthesis and reagent development, primarily owing to the properties of the stannous ion (Sn²⁺). While its applications are not as broadly documented as some other tin(II) salts like stannous chloride or stannous octoate, its utility can be inferred from its chemical characteristics and the roles of its constituent ions.

The stannous ion is a moderately strong reducing agent, readily donating two electrons to be oxidized to the more stable stannic (Sn⁴⁺) state. This reductive potential allows this compound to be employed in various chemical transformations. For instance, it can participate in the reduction of nitroaromatics to anilines, the conversion of quinones to hydroquinones, and the reduction of certain metal ions in solution. The gluconate anion, being a polydentate ligand, can chelate the stannous ion, which can modulate its reactivity and solubility in different solvent systems. This chelation can also help to stabilize the stannous ion against aerial oxidation, a common issue with simple tin(II) salts.

In the realm of reagent development, this compound can be a precursor for the synthesis of other organotin compounds or tin-based catalysts. The presence of the gluconate ligand can influence the reaction pathways and the structure of the resulting products. For example, in the preparation of tin-based catalysts, the gluconate can act as a directing group or a stabilizer for the active catalytic species. While specific high-yield, large-scale organic syntheses prominently featuring this compound as a catalyst are not extensively reported in mainstream literature, its role in specialized applications such as electroplating demonstrates its functionality. In these processes, it serves as a source of tin(II) ions, and the gluconate ligand helps to maintain the stability and throwing power of the plating bath, resulting in uniform and high-quality tin coatings. google.comresearchgate.net

The table below summarizes the key roles of this compound in chemical synthesis and reagent development, drawing parallels from the known reactivity of other stannous compounds.

| Role | Description | Potential Applications |

| Reducing Agent | Donates two electrons, with Sn²⁺ being oxidized to Sn⁴⁺. | Reduction of functional groups (e.g., nitro groups), dehalogenation reactions, and reduction of metal ions. |

| Precursor | Serves as a source of tin(II) for the synthesis of other tin compounds. | Preparation of organotin reagents, tin-based catalysts, and tin nanoparticles. |

| Catalyst | The Lewis acidic nature of the Sn²⁺ ion can catalyze various organic reactions. | Esterification, transesterification, and polymerization reactions (similar to stannous octoate). |

| Stabilizer | The gluconate ligand chelates the stannous ion, protecting it from oxidation. | Formulation of stable tin(II)-containing reagents and solutions. |

Application in Agricultural Science and Plant Systems (Non-Human Food Safety)

The application of this compound in agricultural science primarily revolves around the beneficial properties of the gluconate anion as a chelating agent, which can improve the bioavailability of essential micronutrients for plants. While research specifically on this compound is limited in this field, the principles of using metal gluconates for agricultural purposes are well-established. jiaanbiotech.com The focus of such applications is on enhancing plant health and growth in non-food crops or in contexts where the introduction of tin into the food chain is not a concern.

Soil Amendment Studies

In the context of soil science, the primary role of gluconate-based compounds is to chelate metal ions, making them more soluble and accessible to plant roots. jiaanbiotech.com This is particularly important for micronutrients like iron, manganese, zinc, and copper, which can become locked up in the soil, especially in alkaline conditions. While tin is not an essential plant nutrient, the gluconate portion of this compound can interact with other essential minerals in the soil.

The addition of gluconates to soil can have several positive effects:

Increased Nutrient Availability: By chelating essential micronutrients, gluconates can prevent their precipitation and increase their concentration in the soil solution, making them more readily available for plant uptake. jiaanbiotech.com

Improved Soil Structure: Organic compounds like gluconates can contribute to the aggregation of soil particles, improving soil structure, aeration, and water retention. jiaanbiotech.com

Enhanced Microbial Activity: The introduction of a carbon source like gluconate can stimulate the growth and activity of beneficial soil microorganisms, which play a crucial role in nutrient cycling. jiaanbiotech.com

While direct studies on this compound as a soil amendment are not widely available, the known effects of other metal gluconates suggest its potential in improving soil health and nutrient dynamics for non-food agricultural systems.

Plant Growth Regulation

Gluconates can influence plant growth by facilitating the uptake of essential nutrients. A balanced supply of micronutrients is critical for various physiological processes in plants, including photosynthesis, enzyme activity, and stress response. jiaanbiotech.com By improving the availability of these nutrients, gluconate-based fertilizers can indirectly act as plant growth regulators.

Research on zinc gluconate has shown its effectiveness in protecting plants against viral infections, suggesting that metal gluconates can also play a role in plant defense mechanisms. nih.gov While this research focused on zinc, it opens up the possibility of investigating other metal gluconates, including this compound, for similar properties in non-edible plants.

The table below outlines the potential effects of gluconate application on plant systems, which could be extrapolated to the use of this compound in non-human food contexts.

| Parameter | Potential Effect of Gluconate Application | Underlying Mechanism |

| Nutrient Uptake | Enhanced absorption of micronutrients. | Chelation of metal ions, increasing their solubility and availability. jiaanbiotech.com |

| Plant Growth | Promotion of biomass accumulation and overall plant vigor. | Improved nutrient status supports key metabolic processes. jiaanbiotech.com |

| Stress Tolerance | Increased resilience to abiotic stresses like drought and salinity. | Optimal nutrient levels enhance the plant's ability to cope with environmental challenges. jiaanbiotech.com |

| Disease Resistance | Potential for induced resistance against certain pathogens. | Specific metal ions can play a role in plant defense pathways. nih.gov |

Integration into Advanced Functional Materials

This compound is utilized in the formulation of advanced functional materials, particularly in the realm of surface coatings and electrodeposition. Its primary function in these applications is to serve as a stable and effective source of tin(II) ions, which are then incorporated into a material matrix to impart specific properties.

One of the most prominent applications of this compound is in electroplating baths for tin and tin-alloy coatings. google.comresearchgate.net The gluconate ligand plays a crucial role in these formulations by forming stable complexes with the stannous ions. This complexation offers several advantages over the use of simple tin salts:

Improved Bath Stability: The chelation of Sn²⁺ by gluconate helps to prevent the precipitation of tin hydroxides and the oxidation of Sn²⁺ to Sn⁴⁺, thereby extending the operational life of the plating bath. google.com

Enhanced Coating Quality: The presence of gluconate complexes in the electrolyte can lead to the deposition of finer-grained, more uniform, and more adherent tin coatings. google.comresearchgate.net

Increased Throwing Power: The throwing power of an electroplating bath, which is its ability to deposit a uniform coating on an irregularly shaped object, is often improved by the presence of complexing agents like gluconate. google.comresearchgate.net

The resulting tin coatings can provide excellent corrosion resistance, solderability, and a decorative finish to a variety of substrates, including steel and copper alloys.

Beyond traditional electroplating, this compound can be a component in the synthesis of more complex functional materials. For example, it can be used as a precursor for the formation of tin oxide nanoparticles or thin films. Tin oxide is a well-known transparent conducting oxide with applications in solar cells, gas sensors, and optoelectronic devices. The use of a gluconate-based precursor can offer advantages in terms of controlling the morphology and properties of the final tin oxide material.

Furthermore, the integration of stannous compounds into polymers and other organic matrices is an area of active research. While stannous octoate is more commonly used as a catalyst in polymerization reactions, the principle of incorporating tin species to modify material properties is also applicable to this compound. nih.gov For instance, the incorporation of tin could enhance the thermal stability, flame retardancy, or antimicrobial properties of a polymer.

The table below summarizes the applications of this compound in the development of advanced functional materials.

| Material Type | Role of this compound | Resulting Functionality | Examples of Applications |

| Electroplated Coatings | Source of Sn²⁺ ions and bath stabilizer. | Corrosion resistance, solderability, decorative finish. | Electronics, food packaging, automotive components. google.comresearchgate.net |

| Tin Oxide Materials | Precursor for SnO₂ synthesis. | Transparent conductivity, gas sensing, photocatalysis. | Solar cells, sensors, transparent electrodes. |

| Functional Polymers | Additive or co-monomer. | Enhanced thermal stability, flame retardancy, antimicrobial activity. | Specialty plastics, coatings, and composites. |

Coordination Chemistry and Structural Aspects of Stannous Gluconate Complexes

Ligand Denticity and Coordination Modes of Gluconate with Tin(II)

The gluconate ligand, derived from the oxidation of glucose, is a polyhydroxy carboxylate that possesses multiple potential donor sites for coordination with metal ions. patsnap.com Its structure includes a carboxylate group and several hydroxyl groups along a flexible carbon chain, allowing it to act as a chelating agent. patsnap.comresearchgate.net The term "denticity" refers to the number of donor atoms in a single ligand that bind to the central metal ion. wikipedia.orglibretexts.org Ligands can be classified as monodentate (one binding site), bidentate (two binding sites), or polydentate (multiple binding sites). wikipedia.orgbyjus.com

In the context of stannous gluconate, the gluconate ion can coordinate with the tin(II) ion through its carboxylate oxygen atoms and one or more of its hydroxyl oxygen atoms. patsnap.com This ability to form multiple bonds with the metal center classifies gluconate as a polydentate ligand. The formation of stable five- or six-membered chelate rings is a significant driving force for this interaction, a phenomenon known as the chelate effect, which enhances the stability of the resulting complex compared to complexes with monodentate ligands. wikipedia.orgchemguide.co.uk

In acidic environments, the carboxyl group is a primary binding site for the tin(II) ion. researchgate.net As the pH increases, the hydroxyl groups are more likely to deprotonate and participate in coordination, leading to stronger and more varied complex formation. acs.org The specific coordination mode and denticity in any given this compound complex can vary, influenced by the stoichiometry of the reactants and the solution conditions.

Formation of Monomeric and Polymeric this compound Structures

The interaction between tin(II) and gluconate can lead to the formation of both simple monomeric complexes and more complex polymeric structures. In a monomeric complex, a single tin(II) ion is coordinated by one or more gluconate ligands. For instance, in acidic solutions, tin has been reported to form complexes such as Sn(GH)⁴⁺ and Sn(GH₄)₂, where GH₄⁻ represents the gluconate ligand. researchgate.net

However, the ability of the gluconate ligand to bridge between multiple metal centers can also give rise to polymeric structures. In these arrangements, gluconate acts as a linking unit, connecting different tin(II) ions into extended one-, two-, or three-dimensional networks. This bridging can occur through the carboxylate group, where each oxygen atom coordinates to a different metal ion, or through a combination of carboxylate and hydroxyl groups. The formation of these polymeric species is influenced by factors such as the concentration of reactants and the pH of the solution.

Influence of pH and Ionic Strength on Complex Speciation

The speciation of this compound complexes in solution is highly sensitive to both pH and ionic strength. The pH of the solution dictates the protonation state of the gluconate ligand's carboxyl and hydroxyl groups, which in turn affects its coordinating ability.

Effect of pH: In strongly acidic solutions (e.g., pH < 2), gluconic acid is largely protonated, and complexation with tin(II) is less favorable. As the pH increases into the moderately acidic range (pH 2-5), the carboxyl group deprotonates, facilitating the formation of tin-gluconate complexes. researchgate.net The impedance of solutions containing Sn(II) has been observed to increase by two orders of magnitude as the pH is raised from 3 to 5, suggesting significant changes in the nature of the complex species. researchgate.net Further increases in pH can lead to the deprotonation of hydroxyl groups, allowing for stronger chelation and potentially the formation of different, more stable complex structures. acs.orgresearchgate.net This pH-dependent behavior is critical in applications such as electroplating, where the composition and properties of the deposited material are influenced by the nature of the metal complexes in the electrolyte. researchgate.netresearchgate.net

Effect of Ionic Strength: The ionic strength of the solution, which is a measure of the total concentration of ions, also plays a role in the stability and formation of this compound complexes. wikipedia.orgpnnl.gov Changes in ionic strength can affect the activity coefficients of the ions in solution, thereby influencing the equilibrium constants for complex formation. nih.gov Generally, stability constants are reported at a specific ionic strength, as different values can be obtained under different conditions. wikipedia.org

Crystallographic Studies of this compound and Related Complexes

Crystallographic techniques are essential for elucidating the precise three-dimensional arrangement of atoms in solid-state materials, providing definitive information on molecular connectivity and structure. unimi.it

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SC-XRD) is a powerful analytical method used to determine the detailed atomic and molecular structure of a crystalline material. unimi.itmit.edu This technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. bruker.com For this compound and related complexes, SC-XRD can provide unambiguous information about:

The coordination number and geometry of the tin(II) center.

The specific coordination modes of the gluconate ligand, identifying which oxygen atoms are bonded to the metal.

Precise bond lengths and angles within the complex.

Powder X-ray Diffraction for Phase Identification

Powder X-ray diffraction (PXRD) is a technique used to identify the crystalline phases present in a solid sample and to determine their structural properties. researchgate.netresearchgate.net Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. frontiersin.org The resulting diffraction pattern is a fingerprint of the crystalline material, allowing for its identification by comparison with known patterns. researchgate.netresearchgate.net

In the context of this compound, PXRD can be used to:

Confirm the identity and purity of a synthesized batch of the compound.

Identify different crystalline forms or polymorphs of this compound.

Study phase transformations that may occur under different conditions, such as changes in hydration state. arxiv.orgsibran.ru

For example, studies on related compounds like calcium gluconate have utilized PXRD to characterize different hydrated forms and to monitor their transformations. researchgate.netsibran.ru

Solution Chemistry and Stability Constants of this compound Complexes

The behavior of this compound in solution is governed by the equilibria between the free tin(II) ions, gluconate ions, and the various complex species that can form. A stability constant (also known as a formation constant) is an equilibrium constant for the formation of a complex in solution and provides a quantitative measure of the strength of the interaction between the metal ion and the ligand. wikipedia.orgscispace.com A higher stability constant indicates a greater tendency for the complex to form and thus a more stable complex. chemguide.co.ukscispace.com

Research has reported stability constants for tin-gluconate complexes in acidic media. For example, the formation of Sn(GH)⁴⁺ and Sn(GH₄)₂ has been described with the following logarithmic stability constants: researchgate.net

| Complex | Log K |

| Sn(GH)⁴⁺ | 3.01 |

| Sn(GH₄)₂ | 2.28 |

These values indicate that tin(II) forms moderately stable complexes with gluconate in acidic solutions. The determination of stability constants is crucial for understanding and predicting the behavior of this compound in various applications, from industrial processes to its use in oral care products. acs.orgnih.gov

Environmental Fate, Ecotoxicology, and Remediation Studies

Remediation Strategies for Tin-Containing Contaminants

Addressing the environmental impact of tin-containing contaminants requires effective removal strategies. Stannous gluconate, a compound containing stannous tin (Sn²⁺) complexed with gluconate, can be a source of tin ions in various environmental matrices. Remediation efforts often target the removal of these dissolved tin species or the compounds that release them.

Adsorption and chelation are prominent physicochemical methods employed for the removal of heavy metal ions, including tin, from contaminated water sources. These processes leverage the affinity of specific materials or molecules to bind with metal ions, thereby sequestering them from the solution.

The Role of Chelation by Gluconate: Gluconate, particularly in the form of sodium gluconate, is recognized as an effective chelating agent due to its molecular structure, which features multiple hydroxyl (-OH) and carboxyl (-COOH) groups atamanchemicals.compmpinc.comatamankimya.comjungbunzlauer.com. These functional groups enable gluconate to form stable complexes with various metal ions, including divalent and trivalent species such as calcium, copper, iron, aluminum, and notably, stannous ions (Sn²⁺) atamanchemicals.compmpinc.comatamankimya.com. This chelating action prevents the formation of insoluble metal precipitates and can enhance the solubility and mobility of metal ions in aqueous systems atamanchemicals.compmpinc.comatamankimya.com. The chelating efficacy of gluconate is maintained over a broad pH range, and in alkaline conditions, its performance can be comparable to or even exceed that of established chelating agents like EDTA jungbunzlauer.com. In industrial cleaning applications, gluconate's ability to sequester metal ions aids in preventing redeposition and facilitates the removal of metallic compounds pmpinc.com.

Adsorption Mechanisms for Tin: Adsorption-based remediation involves the transfer of metal ions from a liquid phase onto the surface of a solid adsorbent material nih.govresearchgate.net. Several mechanisms contribute to the binding of tin ions to adsorbents, including ion exchange, complexation, electrostatic attraction, and surface precipitation researchgate.netmdpi.comoup.commdpi.com. The presence of specific functional groups on the adsorbent surface, such as hydroxyl (-OH), carboxyl (-COOH), amino (-NH2), and thiol (-SH), is critical for effective metal ion binding nih.govresearchgate.netoup.com. Research has shown that stannous ions (Sn²⁺) can adsorb onto surfaces like hydroxyapatite (B223615), with the process being influenced by factors such as pH and the specific surface characteristics of the material researchgate.net.

Materials for Tin Adsorption: Various materials have been investigated for their capacity to adsorb tin and other heavy metal ions from wastewater.

Biomass-based adsorbents: Natural materials derived from biomass have shown significant potential. Alginic acid and Sargassum thunbergii have demonstrated a high removal efficiency of up to 99.2% for tin ions in wastewater, primarily through complexation mediated by their hydroxyl, carboxyl, and amide functional groups google.com. Chitosan, a biopolymer derived from chitin, is also effective in binding metal ions via chelation and ion exchange, owing to its amine and hydroxyl groups oup.com.

Inorganic and Composite Materials: Nanoparticles of tin oxide (SnO) have displayed promising adsorption properties for heavy metals due to their high surface area and unique surface chemistry researchgate.net. Furthermore, composite materials, such as tin(IV) molybdovanadosulphosalicylate, have been synthesized and shown to possess good ion exchange capacity and adsorption capabilities for various heavy metals, including tin sphinxsai.com. Other adsorbents like activated carbon and various agricultural waste materials are also widely studied for their heavy metal removal capabilities nih.govresearchgate.netmdpi.commdpi.comrsc.org.

Table 1: Adsorption and Chelation-Based Removal of Tin/Stannous Ions

| Adsorbent Material | Target Metal Ion(s) | Max. Removal Efficiency (%) | Optimal pH Range | Key Mechanism(s) | Reference |

| Alginic acid/Sargassum thunbergii | Tin ions | 99.2% | ~5.5-6.5 | Complexation via functional groups (hydroxyl, carboxyl, amide) | google.com |

| Hydroxyapatite | Sn(II) ions | N/A | ~5-7 | Surface adsorption, complexation | researchgate.net |

| Tin Oxide (SnO) Nanoparticles | Heavy metals | N/A | N/A | Adsorption, surface chemistry | researchgate.net |

| Sodium Trithiocarbonate | Sn(II) ions | Varies | N/A | Precipitation | semanticscholar.org |

| Composite (SnMoVS) | Heavy metals | N/A | pH 8 (for dye) | Ion exchange, Adsorption | sphinxsai.com |

| Chitosan | Heavy metals | N/A | N/A | Chelation, Ion exchange | oup.com |

| Sodium Gluconate (as chelator) | Metal ions | N/A | Broad | Chelation, Sequestration | atamanchemicals.compmpinc.comatamankimya.comjungbunzlauer.com |

Note: Specific quantitative adsorption capacities (mg/g) for this compound or stannous ions are not consistently reported across all relevant studies. Where available, removal efficiency and primary mechanisms are prioritized.

Bioremediation offers an environmentally friendly and often cost-effective approach to removing or transforming contaminants, including heavy metals, using biological agents, primarily microorganisms eeer.orgscitechnol.com.

General Bioremediation Mechanisms for Heavy Metals: Microbial bioremediation strategies for heavy metals encompass several mechanisms:

Biosorption: The passive binding of metal ions to the surface of microbial biomass eeer.orgscitechnol.comnih.gov.

Bioaccumulation: The active uptake of metal ions into microbial cells eeer.orgscitechnol.comnih.gov.

Biomineralization: The transformation of soluble metal species into insoluble forms, such as hydroxides, carbonates, or sulfides, through microbial activity eeer.orgekb.egeeer.org.

Biotransformation: Altering the oxidation state or chemical form of metals, often rendering them less toxic or mobile eeer.org. Microorganisms can also produce extracellular metabolites, proteins, and enzymes that chelate or precipitate metal ions, thereby aiding in their removal eeer.orgnih.gov.

Microorganisms and Tin Compounds: While direct bioremediation studies specifically targeting this compound as a contaminant are not extensively documented in the provided literature, research has explored the microbial degradation of organotin compounds. For instance, the bacterium Pseudomonas chlororaphis has demonstrated the ability to degrade organotins such as triphenyltin (B1233371) (TPT), diphenyltin (B89523) (DPT), and dibutyltin (B87310) (DBT) into less toxic forms, including monophenyltin and monobutyltin (B1198712) aist.go.jp. This biotransformation process occurs optimally under specific conditions, such as a pH range of 7-8.5 and a temperature of 30°C, and can be inhibited by the presence of iron (Fe) and aluminum (Al) aist.go.jp. Generally, bacteria, fungi, and algae are recognized for their capacity to biosorb and bioaccumulate heavy metals, often by producing chelating compounds or by altering the speciation of metals in their environment eeer.orgscitechnol.comnih.govekb.egeeer.orgresearchgate.net.

Theoretical and Computational Chemistry Approaches to Stannous Gluconate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can elucidate electron distribution, molecular orbital energies, and predict chemical reactivity.

For stannous gluconate, DFT could be employed to:

Optimize the molecular geometry: Determining the most stable three-dimensional arrangement of atoms.

Calculate electronic properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

Predict reactivity descriptors: Parameters like electronegativity, hardness, and softness can be derived from DFT calculations to predict how this compound might interact with other chemical species. researchgate.net

Table 1: Illustrative DFT-Calculated Properties for a Metal-Gluconate Complex (Hypothetical Data for this compound)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Indicates chemical stability and reactivity. |

| Dipole Moment | 5.8 D | Provides insight into the molecule's polarity. |

Note: This table is illustrative and based on typical values for similar compounds. Specific DFT calculations would be required to obtain accurate data for this compound.

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. Methods like Møller-Plesset perturbation theory (MP2) could be used to refine the understanding of the electronic structure of this compound, especially in cases where electron correlation effects are significant. researchgate.net Similar to DFT, ab initio calculations have been applied to study other metal-gluconate systems, providing a framework for their potential application to this compound. dtic.mil

Molecular Dynamics Simulations of Solution Behavior and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While specific MD simulations for this compound are not found in the reviewed literature, this technique holds great promise for understanding its behavior in solution.

MD simulations could be used to investigate:

Solvation structure: How water molecules arrange themselves around the stannous and gluconate ions in an aqueous environment.

Ion pairing: The formation and dynamics of ion pairs between stannous and gluconate ions in solution.

Interactions with other molecules: How this compound interacts with other components in a formulation, which is crucial for understanding its stability and efficacy.